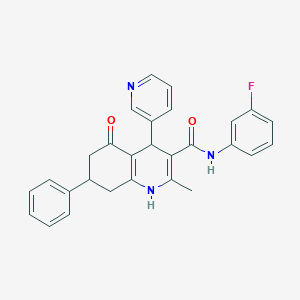
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FL118, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, studies have shown that N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide targets multiple cellular pathways that are involved in cancer cell survival and proliferation. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of several proteins, including MDM2, Bcl-2, and XIAP, which are known to play a critical role in cancer cell survival. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its broad-spectrum antitumor activity. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to be effective against a wide range of cancer cell lines, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its complex synthesis method, which makes it difficult to produce in large quantities for clinical trials.
Zukünftige Richtungen
There are several future directions for the development of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate the mechanism of action of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide to better understand how it targets cancer cells. Another direction is to conduct clinical trials to evaluate the safety and efficacy of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in humans. Additionally, future studies could explore the potential of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other cancer therapies to enhance its antitumor activity. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide to facilitate its production for clinical trials.
Conclusion
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising small molecule drug candidate that has shown potent antitumor activity in preclinical studies. Its broad-spectrum antitumor activity and ability to enhance the efficacy of other cancer therapies make it a promising drug candidate for the treatment of various types of cancer. However, its complex synthesis method and limited availability for clinical trials are challenges that need to be addressed. Further research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide and to evaluate its safety and efficacy in humans.
Synthesemethoden
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is synthesized through a multistep process that involves the reaction of several chemical compounds. The synthesis method of N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models for its potential as an anticancer agent. Studies have shown that N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has potent antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and pancreatic cancer. N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Eigenschaften
Produktname |
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C28H24FN3O2 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H24FN3O2/c1-17-25(28(34)32-22-11-5-10-21(29)15-22)26(19-9-6-12-30-16-19)27-23(31-17)13-20(14-24(27)33)18-7-3-2-4-8-18/h2-12,15-16,20,26,31H,13-14H2,1H3,(H,32,34) |
InChI-Schlüssel |
WXBYEKIDGNAOMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC(=CC=C5)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B303728.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)



